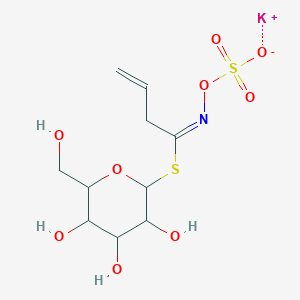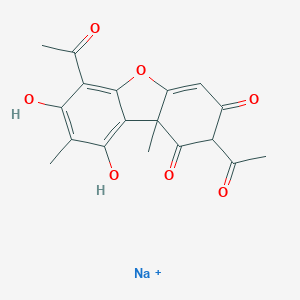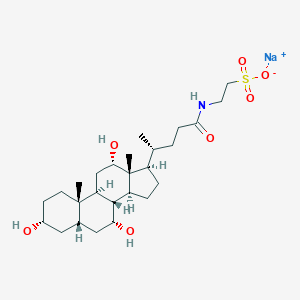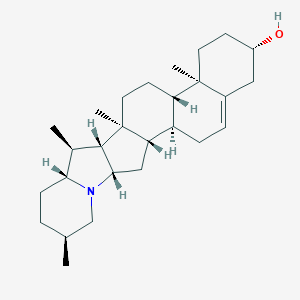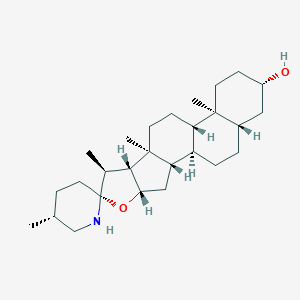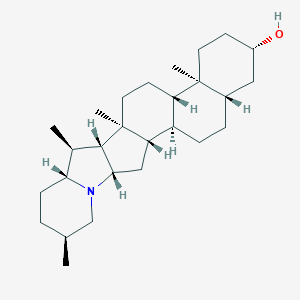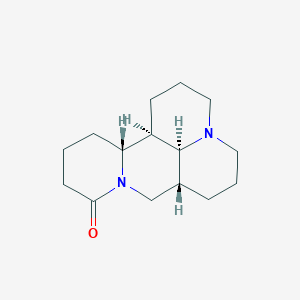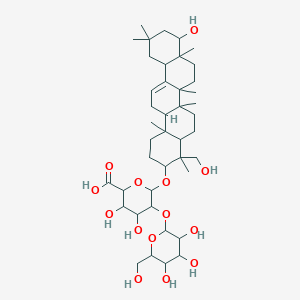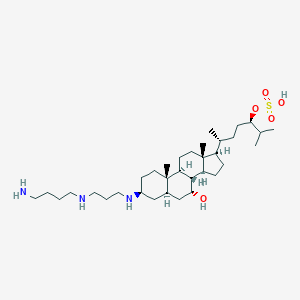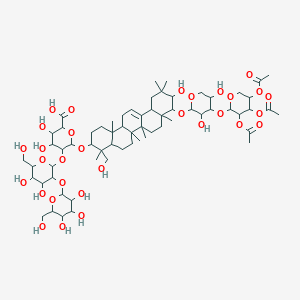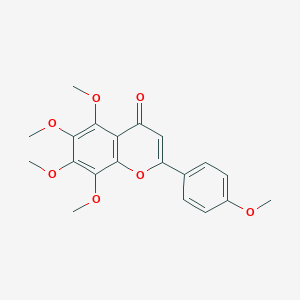
タンゲレチン
概要
説明
タンジェリチンは、タンジェリンなどの柑橘類の皮に主に含まれる、天然に存在するポリメトキシ化フラボンです。抗酸化、抗炎症、抗がんなどのさまざまな生物活性で知られています。 この化合物は、化学式 C20H20O7、モル質量は 372.37 g/mol です .
科学的研究の応用
Tangeritin has a wide range of scientific research applications, including:
Chemistry: Used as a marker compound to detect contamination in citrus juices.
Biology: Studied for its role in strengthening cell walls and acting as a plant’s defensive mechanism against pathogens.
Medicine: Investigated for its potential anticancer, antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective effects. .
Industry: Utilized in pharmaceutical, nutraceutical, and cosmetic processes due to its beneficial properties.
作用機序
タンジェリチンは、抗酸化活性、抗炎症活性、抗がん活性など、さまざまなメカニズムを通じてその効果を発揮します。
抗酸化活性: フリーラジカルをスカベンジし、酸化ストレスを軽減します。
抗炎症活性: 炎症性サイトカインとメディエーターの産生を阻害します。
6. 類似の化合物との比較
タンジェリチンは、その高いメトキシ化度により、フラボノイドの中でもユニークです。これは、その生物活性と安定性を高めます。類似の化合物には以下のようなものがあります。
ノビレチン: 抗酸化と抗がん作用が類似した、別のポリメトキシ化フラボン。
ジオスミン: 強い抗増殖活性を持つフラボノイドですが、タンジェリチンに比べて抗転移活性は低いです。
タンジェリチンのユニークな特性と幅広い応用は、科学研究と産業のさまざまな分野で貴重な化合物となっています。
生化学分析
Biochemical Properties
Tangeretin interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the phosphorylation of mitogen-activated protein kinases and Akt . Tangeretin also inhibits nuclear factor-κB by upregulating sirtuin 1 and 5′-adenosine monophosphate-activated protein kinase .
Cellular Effects
Tangeretin has a significant impact on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and tumor growth . Tangeretin also reduces the frequency of a subpopulation with a cancer stem cell phenotype . In addition, it has been shown to inhibit cell migration of BFTC-905 cells .
Molecular Mechanism
Tangeretin exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the Stat3 signaling pathway and induce cancer stem cell death . Tangeretin also suppresses lipopolysaccharide-induced phosphorylation of mitogen-activated protein kinases and Akt .
Temporal Effects in Laboratory Settings
The effects of Tangeretin change over time in laboratory settings. For example, Tangeretin supplementation has been shown to slow down the progression of nonalcoholic fatty liver disease through the alleviation of metabolic indexes such as glucose tolerance, serum lipid levels, and inflammatory factors .
Dosage Effects in Animal Models
The effects of Tangeretin vary with different dosages in animal models. For example, after oral administration of 50 mg/kg bw Tangeretin to rats, the Cmax, Tmax, and t1/2 were 0.87 ± 0.33 mg/mL, 340.00 ± 48.99 min, and 342.43 ± 71.27 min, respectively .
Metabolic Pathways
Tangeretin is involved in various metabolic pathways. It has been shown to improve hepatic steatosis and oxidative stress through the Nrf2 pathway in high-fat diet-induced nonalcoholic fatty liver disease mice .
Transport and Distribution
Tangeretin is transported and distributed within cells and tissues. After oral administration of Tangeretin to rats, the highest accumulation of Tangeretin was found in the kidney, lung, and liver, followed by spleen and heart .
Subcellular Localization
It has been shown that Tangeretin inhibits reactive oxygen species production and p47 phox phosphorylation, while enhancing the expression of heme oxygenase-1 and the DNA binding activity of nuclear factor-erythroid 2-related factor 2 to the antioxidant response element in lipopolysaccharide-stimulated microglia .
準備方法
合成経路および反応条件: タンジェリチンは、以下の方法を含むいくつかの方法によって合成することができます。
カラムクロマトグラフィー: この方法は、固定相で満たされたカラムを使用してタンジェリチンを他の化合物から分離します。
分取用高速液体クロマトグラフィー: この技術は、固定相との相互作用の違いに基づいてタンジェリチンを他の物質から分離することにより、タンジェリチンを精製するために使用されます。
超臨界流体クロマトグラフィー: この方法は、タンジェリチンを他の化合物から分離するために超臨界流体を使用します。
高速逆流クロマトグラフィー: この技術は、互いに混ざり合わない2つの液体相の間の差分分配に基づいてタンジェリチンを分離します.
工業生産方法: タンジェリチンの工業生産は、多くの場合、真空フラッシュシリカゲルクロマトグラフィーとフラッシュ C8 カラムクロマトグラフィーを組み合わせて、柑橘類の皮から抽出することによって行われます。 このプロセスには、イオン液体と遠心分離およびデカンテーションのサイクルを使用した単離も含まれる場合があります .
反応の種類:
酸化: タンジェリチンは酸化反応を起こし、さまざまな酸化された誘導体の形成につながります。
還元: 還元反応はタンジェリチンをその還元型に変換することができます。
置換: 置換反応はタンジェリチンのメトキシ基で起こり、さまざまな置換された誘導体の形成につながります。
一般的な試薬と条件:
酸化剤: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元剤: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的に使用される還元剤です。
置換試薬: ハロゲン化剤と求核剤は、多くの場合、置換反応で使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、タンジェリチンのさまざまな酸化された誘導体、還元された誘導体、置換された誘導体が含まれ、それぞれが独自の生物活性を持ちます .
4. 科学研究への応用
タンジェリチンは、化学、生物学、医学、産業を含む、幅広い科学研究への応用があります。
類似化合物との比較
Tangeritin is unique among flavonoids due to its high degree of methoxylation, which enhances its biological activity and stability. Similar compounds include:
Nobiletin: Another polymethoxylated flavone with similar antioxidant and anticancer properties.
Diosmin: A flavonoid with strong antiproliferative activity but less anti-metastatic activity compared to tangeritin.
Rutin: A polar flavonoid with less effectiveness in squamous cell carcinoma compared to tangeritin
Tangeritin’s unique properties and wide range of applications make it a valuable compound in various fields of scientific research and industry.
特性
IUPAC Name |
5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)14-10-13(21)15-16(23-2)18(24-3)20(26-5)19(25-4)17(15)27-14/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSUXBXHSYSGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197417 | |
| Record name | Tangeretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tangeritin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
481-53-8 | |
| Record name | Tangeretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tangeretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tangeretin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tangeretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TANGERETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4TLA1DLX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tangeritin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 °C | |
| Record name | Tangeritin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of tangeretin?
A1: Research suggests that tangeretin interacts with various molecular targets, including:
- Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway: Tangeretin activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). [] This pathway plays a crucial role in protecting cells from oxidative stress and inflammation.
- CCAAT/enhancer binding proteins (C/EBPs) and Peroxisome proliferator-activated receptor gamma (PPARγ): Tangeretin downregulates C/EBPα, C/EBPβ, and PPARγ expression, key transcription factors involved in adipogenesis (fat cell formation). [] This suggests potential anti-obesity effects.
- Death Receptors (DRs): In silico studies indicate that tangeretin exhibits a higher binding affinity for Death Receptor 2 (DR2) compared to other DRs like DR5. [] DR2 is involved in the Fas apoptotic pathway, suggesting tangeretin's potential role in inducing apoptosis in specific cell types.
Q2: How does tangeretin's activation of the Nrf2 pathway contribute to its protective effects against cadmium-induced cardiotoxicity?
A2: Cadmium exposure induces oxidative stress and inflammation, contributing to cardiotoxicity. Tangeretin, by activating the Nrf2 pathway, enhances the expression of antioxidant enzymes like HO-1. [] This increased antioxidant capacity helps mitigate cadmium-induced oxidative damage and inflammation in cardiac tissues, ultimately protecting against cardiotoxicity.
Q3: Can you elaborate on the downstream effects of tangeretin's interaction with C/EBPs and PPARγ in adipocytes?
A3: C/EBPs and PPARγ are essential for adipocyte differentiation and maturation. By downregulating these transcription factors, tangeretin inhibits adipogenesis, potentially limiting the formation of new fat cells. [] This mechanism highlights its potential as an anti-obesity agent.
Q4: What is the molecular formula and weight of tangeretin?
A4: Tangeretin's molecular formula is C20H20O7, and its molecular weight is 372.37 g/mol.
Q5: Are there any specific spectroscopic data available to characterize tangeretin?
A5: While the provided research excerpts don't include detailed spectroscopic data, various techniques are routinely employed for characterizing tangeretin. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the compound's structure and connectivity. []
- Mass spectrometry (MS): Used for determining the molecular weight and fragmentation pattern of tangeretin. [, ]
- Ultraviolet-visible (UV-Vis) spectroscopy: Provides information about the compound's electronic transitions and can be used for quantification. []
- Infrared (IR) spectroscopy: Identifies functional groups present in the molecule. []
Q6: Is there information regarding tangeretin's material compatibility, stability under various conditions, or catalytic properties?
A6: The provided research primarily focuses on the biological activities and potential therapeutic applications of tangeretin. Information regarding its material compatibility, stability in non-biological contexts, and catalytic properties is limited within these excerpts. Further research is necessary to explore these aspects.
Q7: Have there been any computational studies conducted on tangeretin?
A7: Yes, researchers have utilized in silico studies, including molecular docking simulations, to investigate tangeretin's interactions with potential target proteins like Death Receptors. [] These studies provide insights into binding affinities, potential binding modes, and potential for structure-activity relationship (SAR) studies.
Q8: How does the structure of tangeretin relate to its activity?
A8: While detailed SAR studies are not presented in these excerpts, the presence and position of methoxy groups on the flavone backbone appear crucial for tangeretin's activity. For instance, the polymethoxylated nature of tangeretin contributes to its enhanced lipophilicity, potentially influencing its bioavailability and interactions with cellular targets. [] Further research is needed to fully elucidate the impact of specific structural modifications on tangeretin's activity, potency, and selectivity.
Q9: What is known about the stability of tangeretin and its formulation?
A9: Although the research excerpts don't provide specific data on tangeretin's stability and formulation, these aspects are crucial for its potential development as a therapeutic agent. Stability studies under various conditions (temperature, pH, light) are essential to determine its shelf life and appropriate storage conditions. Formulation strategies, such as encapsulation in nanoparticles or other delivery systems, may be explored to enhance its stability, solubility, and bioavailability. [, ]
Q10: What is known about the pharmacokinetics of tangeretin?
A10: The provided research excerpts don't offer detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of tangeretin. Understanding these pharmacokinetic parameters is crucial for determining its in vivo efficacy and potential for therapeutic application. [] Further research using in vitro and in vivo models is needed to thoroughly evaluate its pharmacokinetic profile.
Q11: Has tangeretin demonstrated efficacy in in vitro and in vivo models?
A11: Yes, tangeretin has shown promising results in various experimental models:
- In vitro studies: Tangeretin protected cultured rat liver cells against aflatoxin B1-induced cytotoxicity and inhibited aflatoxin B1 binding to DNA. [, ] It also stimulated chloride secretion in human colonic T84 cells, suggesting potential effects on intestinal function. []
- Animal models: Tangeretin attenuated cadmium-induced cardiotoxicity in rats, evidenced by improved cardiac function markers, reduced oxidative stress, and decreased inflammation. [] It also showed beneficial effects in a transgenic Drosophila model of Parkinson's disease, improving motor function and reducing oxidative stress markers. []
- Clinical trials: The provided research excerpts do not cite any completed clinical trials on tangeretin. Human trials are essential to translate preclinical findings into potential therapeutic applications and evaluate its safety and efficacy in humans. []
Q12: Is there any information available on the toxicity and safety profile of tangeretin?
A12: While tangeretin is generally considered safe for consumption in dietary amounts, further toxicological studies are necessary to evaluate its safety profile, particularly at higher doses that might be used therapeutically. [] These studies should assess acute and chronic toxicity, genotoxicity, and potential for adverse effects in preclinical models.
Q13: What are the potential strategies for improving tangeretin delivery to specific targets?
A13: Targeted drug delivery systems, such as nanoparticles, liposomes, or antibody-drug conjugates, can be explored to enhance tangeretin delivery to specific tissues or cells. [] This approach aims to maximize its therapeutic efficacy while minimizing potential off-target effects.
Q14: Are there any known biomarkers associated with tangeretin's activity?
A14: The provided research excerpts do not specifically mention biomarkers for predicting tangeretin's efficacy, monitoring treatment response, or identifying adverse effects. Further research is needed to explore potential biomarkers associated with its mechanisms of action and therapeutic outcomes. []
Q15: What analytical methods are commonly used to characterize and quantify tangeretin?
A15: Several analytical techniques are employed for tangeretin analysis:
- High-performance liquid chromatography (HPLC): Often coupled with ultraviolet (UV) or diode-array detection (DAD) for separation and quantification of tangeretin in complex mixtures like plant extracts. [, , ]
- Liquid chromatography-mass spectrometry (LC-MS): Provides high sensitivity and selectivity for identifying and quantifying tangeretin in biological samples. [, , , , ]
- Gas chromatography-mass spectrometry (GC-MS): Suitable for analyzing volatile compounds, often used to characterize the aroma profile of citrus fruits containing tangeretin. []
Q16: How does tangeretin dissolve in different media, and how does this affect its bioavailability?
A16: Tangeretin's polymethoxylated structure contributes to its lipophilic nature, potentially influencing its dissolution rate and solubility in various media. [] Enhanced solubility in gastrointestinal fluids could lead to improved absorption and bioavailability. Formulation strategies can be employed to optimize its dissolution profile and enhance its therapeutic potential.
Q17: Are the analytical methods used to study tangeretin validated?
A17: Analytical method validation is crucial for ensuring the accuracy, precision, and specificity of measurements. While not explicitly mentioned in the excerpts, validated analytical methods, following established guidelines (e.g., ICH guidelines), are essential for generating reliable and reproducible data on tangeretin's characterization, quantification, and monitoring. []
Q18: What quality control measures are important for tangeretin research and development?
A18: Stringent quality control measures are essential throughout tangeretin's research, development, manufacturing, and distribution to ensure its consistency, safety, and efficacy. These measures include:
Q19: What is known about the immunogenicity and immunological responses associated with tangeretin?
A19: The provided research excerpts do not provide specific information regarding tangeretin's potential to induce an immune response (immunogenicity). If developed for therapeutic use, especially for chronic conditions, assessing its immunogenic potential would be essential. []
Q20: Does tangeretin interact with drug transporters or metabolizing enzymes?
A20: Information on tangeretin's interactions with drug transporters and metabolizing enzymes is limited within these research excerpts. Understanding such interactions is crucial for predicting potential drug-drug interactions and optimizing its pharmacokinetic profile. [, ]
Q21: What about the biocompatibility and biodegradability of tangeretin?
A21: While specific data on its biocompatibility and biodegradability are not extensively discussed in the excerpts, as a naturally occurring compound found in food, tangeretin is generally considered biocompatible. Further research is necessary to evaluate its biodegradability, especially if considered for pharmaceutical development, to understand its fate and persistence in the environment. []
Q22: Are there any alternatives or substitutes for tangeretin?
A22: Other citrus flavonoids, such as nobiletin, share structural similarities with tangeretin and possess similar biological activities. Comparing the performance, cost, and overall impact of these alternatives is crucial for selecting the most suitable candidate for specific applications. []
Q23: How can we ensure resource efficiency and responsible waste management in tangeretin research?
A23: Implementing sustainable practices throughout tangeretin research and development is crucial. This includes:
Q24: What research infrastructure and resources are essential for advancing tangeretin research?
A24: Continued advancements in tangeretin research require access to:
Q25: What are some historical milestones in tangeretin research?
A25: While specific historical milestones are not detailed in these excerpts, research on tangeretin and other citrus flavonoids has evolved significantly over the years, driven by:
Q26: How can cross-disciplinary collaborations advance our understanding of tangeretin?
A26: Tangeretin research can benefit significantly from collaborations across various disciplines, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


